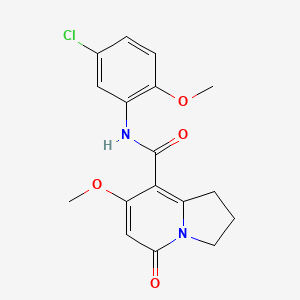![molecular formula C24H26N6O4S2 B2574389 N,N'-(cyclohexane-1,3-diylbis(methylene))bis(2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide) CAS No. 896023-89-5](/img/structure/B2574389.png)
N,N'-(cyclohexane-1,3-diylbis(methylene))bis(2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N'-(cyclohexane-1,3-diylbis(methylene))bis(2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide) is a useful research compound. Its molecular formula is C24H26N6O4S2 and its molecular weight is 526.63. The purity is usually 95%.
BenchChem offers high-quality N,N'-(cyclohexane-1,3-diylbis(methylene))bis(2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N,N'-(cyclohexane-1,3-diylbis(methylene))bis(2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide) including the price, delivery time, and more detailed information at info@benchchem.com.
Vorbereitungsmethoden
Synthetic Routes: : The synthesis of this compound involves a multi-step procedure starting with the preparation of intermediate thiazolopyrimidine derivatives. These intermediates undergo a series of condensation reactions with cyclohexane-1,3-diylbis(methylene) groups. The key steps include nitration, reduction, and cyclization reactions under controlled conditions.
Reaction Conditions: : Typical conditions involve the use of strong acids or bases as catalysts, and elevated temperatures to facilitate the formation of the thiazolopyrimidine ring system. Precise control of reaction time and temperature is crucial to ensure high yield and purity.
Industrial Production Methods: : In an industrial setting, the production of N,N'-(cyclohexane-1,3-diylbis(methylene))bis(2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide) involves large-scale reactors with automated control systems. The process is optimized for efficient reagent use and waste management.
Analyse Chemischer Reaktionen
Types of Reactions: : This compound undergoes various reactions including:
Oxidation: : It can be oxidized to form higher oxo-derivatives, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: : Reduction reactions can convert it into different thiazolopyrimidine derivatives using agents like sodium borohydride.
Substitution: : Substitution reactions involving halogens or other nucleophiles lead to modified derivatives.
Common Reagents and Conditions: : These reactions typically require organic solvents (e.g., dichloromethane, ethanol), specific temperature ranges, and pH control.
Major Products:
Wissenschaftliche Forschungsanwendungen
Chemistry: : Used as a building block in organic synthesis for the creation of complex molecules.
Biology: : Investigated for its potential as a bioactive compound with antimicrobial and anti-cancer properties.
Medicine: : Explored for its therapeutic potential in drug development, particularly in designing inhibitors for certain enzymes or receptors.
Industry: : Utilized in the development of specialty chemicals and advanced materials.
Wirkmechanismus
Mechanism: : The compound interacts with specific molecular targets, often binding to active sites on enzymes or receptors, inhibiting their function.
Molecular Targets and Pathways: : Targets may include kinases, proteases, and other critical proteins involved in cellular signaling pathways. Its effects are mediated through modulation of these targets, leading to altered cellular functions.
Vergleich Mit ähnlichen Verbindungen
Comparison: : Compared to similar thiazolopyrimidine derivatives, N,N'-(cyclohexane-1,3-diylbis(methylene))bis(2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide) is unique due to its cyclohexane-1,3-diylbis(methylene) linkage, providing distinct chemical and physical properties.
Similar Compounds: : Similar compounds include other thiazolopyrimidines like 2-methyl-5-oxo-thiazolo[3,2-a]pyrimidine derivatives, which share the core structure but differ in their substituent groups and functional properties.
Hope that covers your curiosity! Anything else you'd like to dive into?
Eigenschaften
IUPAC Name |
2-methyl-N-[[3-[[(2-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carbonyl)amino]methyl]cyclohexyl]methyl]-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N6O4S2/c1-13-11-29-21(33)17(9-27-23(29)35-13)19(31)25-7-15-4-3-5-16(6-15)8-26-20(32)18-10-28-24-30(22(18)34)12-14(2)36-24/h9-12,15-16H,3-8H2,1-2H3,(H,25,31)(H,26,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSXIVQZMSHCQJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=O)C(=CN=C2S1)C(=O)NCC3CCCC(C3)CNC(=O)C4=CN=C5N(C4=O)C=C(S5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N6O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
526.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[(4-chlorophenyl)sulfanyl]-N-[4-(morpholin-4-yl)phenyl]acetamide](/img/structure/B2574307.png)
![N-[2-(benzenesulfonyl)-2-(thiophen-2-yl)ethyl]-4-fluorobenzene-1-sulfonamide](/img/structure/B2574308.png)
![4-[2-(4-Fluorophenyl)acetyl]-1-(2-methoxypyridin-4-yl)piperazin-2-one](/img/structure/B2574310.png)
![N-(2-chlorophenyl)-2-{(3Z)-3-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B2574311.png)



![5-(Tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-1-carboxylic acid](/img/structure/B2574317.png)
![N-[4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-2-[(4-fluorophenyl)sulfanyl]acetamide](/img/structure/B2574318.png)
![N-[1-(1-benzofuran-2-yl)propan-2-yl]-2,4-difluorobenzamide](/img/structure/B2574323.png)

![1-[5-(2-hydroxy-3-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-(piperidin-1-yl)ethan-1-one](/img/structure/B2574326.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide](/img/structure/B2574329.png)
